N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a propanamide moiety
Mechanism of Action
Target of Action
The primary target of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide, also known as Sovleplenib, is the spleen tyrosine kinase (Syk) . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and connective tissue development .
Mode of Action
Sovleplenib acts as a selective small molecule inhibitor of Syk . It binds to the kinase domain of Syk, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells .
Result of Action
The inhibition of Syk by Sovleplenib can lead to the suppression of cell growth and induction of apoptosis in cancer cells . This can result in the reduction of tumor size and potentially the improvement of patient outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 1-(methylsulfonyl)piperidine with a suitable alkylating agent to introduce the phenoxypropanamide group. The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenoxypropanamide analogs, such as:
- 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(22-15-6-4-3-5-7-15)16(19)17-12-14-8-10-18(11-9-14)23(2,20)21/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZMLBBYDFMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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